Azidoiodoketanserin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136769-36-3 |
|---|---|
Molecular Formula |
C22H20FIN6O3 |
Molecular Weight |
560.3 g/mol |
IUPAC Name |
7-azido-3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-8-(125I)iodanyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H20FIN6O3/c23-15-3-1-13(2-4-15)20(31)14-7-9-29(10-8-14)11-12-30-21(32)16-5-6-17(27-28-25)18(24)19(16)26-22(30)33/h1-6,14H,7-12H2,(H,26,33)/i24-2 |
InChI Key |
OALSEJAYBSRMHM-XXFZXMJFSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)NC3=O |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])[125I])NC3=O |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)NC3=O |
Other CAS No. |
136769-36-3 |
Synonyms |
125I-azidoiodoketanserin 7-azido-8-iodoketanserin azidoiodoketanserin AZIK cpd |
Origin of Product |
United States |
Synthetic Strategies and Radiolabeling of Azidoiodoketanserin for Research Applications
Chemical Synthesis of Azidoiodoketanserin Derivatives for Photoaffinity Labeling Applications
The synthesis of this compound derivatives is a multi-step process that begins with the modification of the ketanserin (B1673593) scaffold. Ketanserin itself is a quinazoline (B50416) derivative, and its synthesis involves the reaction of 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione with 4-(4-fluorobenzoyl)piperidine. nih.gov To transform ketanserin into a photoaffinity label, an azide (B81097) group, which is photoreactive, must be introduced onto the quinazoline ring system.
Research has focused on the synthesis of two primary azide analogues: 6-azidoketanserin (B1229438) and 7-azidoketanserin (B1226694). upstate.edu The synthesis of these compounds starts with the corresponding amino-substituted ketanserin precursors. For instance, the synthesis of 7-azidoketanserin involves the diazotization of 7-aminoketanserin, followed by a reaction with sodium azide to yield the desired 7-azido-ketanserin. upstate.edu This azido (B1232118) derivative serves as a crucial intermediate for the final photoaffinity probe.
To enhance the utility of the probe, particularly for radiolabeling, an iodine atom is introduced. The synthesis of 7-azido-8-iodoketanserin ([125I]AZIK) has been achieved from a 7-amino-8-iodoketanserin (B26301) precursor. acs.orgnih.gov This suggests a synthetic strategy where the iodo group is introduced prior to the formation of the azide. The amino group on the iodinated ketanserin can then be converted to the azido group through diazotization and azide displacement, as previously described. upstate.eduacs.org This synthetic approach provides a versatile platform for creating photoaffinity labels with high specificity and the potential for radiolabeling.
Table 1: Key Intermediates in the Synthesis of this compound Derivatives
| Compound Name | Structure | Role in Synthesis |
| Ketanserin | 3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-2,4(1H,3H)-quinazolinedione | Starting scaffold |
| 7-Aminoketanserin | 7-Amino-3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2,4(1H,3H)-quinazolinedione | Precursor to the azido derivative |
| 7-Azidoketanserin | 7-Azido-3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2,4(1H,3H)-quinazolinedione | Photoreactive intermediate |
| 7-Amino-8-iodoketanserin | 7-Amino-8-iodo-3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2,4(1H,3H)-quinazolinedione | Precursor for the final iodo-azido product |
Radiosynthesis of [125I]this compound as a High-Affinity Molecular Probe
The introduction of a radioactive isotope, such as Iodine-125 (¹²⁵I), into the this compound structure transforms it into a high-affinity molecular probe, enabling highly sensitive detection in biochemical assays. The radiosynthesis of [¹²⁵I]this compound, specifically 7-azido-8-[¹²⁵I]iodoketanserin ([¹²⁵I]AZIK), is a critical process for its application in receptor studies. nih.gov
The radiosynthesis typically involves the radioiodination of a suitable precursor. In the case of [¹²⁵I]AZIK, the synthesis starts from 7-amino-8-[¹²⁵I]iodoketanserin. acs.org The general method for radioiodination often employs an oxidizing agent, such as Chloramine-T, to convert the radioactive iodide (Na¹²⁵I) into a more reactive species that can then be incorporated into the aromatic ring of the precursor molecule. This electrophilic substitution reaction is directed to the 8-position of the quinazoline ring. Following the introduction of ¹²⁵I, the amino group at the 7-position is converted to an azide group, yielding the final radiolabeled photoaffinity probe. acs.orgnih.gov
[¹²⁵I]this compound has proven to be a valuable tool for studying the monoamine transporter of various amine storage vesicles, including those in bovine chromaffin granules, rat striatum, and rabbit platelets. nih.govresearchgate.net In the dark, [¹²⁵I]AZIK binds reversibly to the transporter with a high affinity, having an estimated equilibrium dissociation constant (Kd) of 6 nM. nih.gov This high affinity allows for the specific labeling of the target protein even in complex biological samples. Upon irradiation with long-wavelength UV light, the azido group is activated, leading to the formation of a highly reactive nitrene intermediate that covalently cross-links to the receptor, allowing for its subsequent identification and characterization. nih.govbiologiachile.cl
Table 2: Research Findings with [125I]this compound
| Target Protein | Tissue/Cell Type | Key Finding | Reference |
| Monoamine Transporter | Bovine Chromaffin Granules | Irreversible labeling of a 73-kDa protein component. | nih.gov |
| Monoamine Transporter | Rabbit Platelet 5-HT Organelles | Characterization of the carrier for 5-hydroxytryptamine. | researchgate.net |
| Vesicular Monoamine Transporter (VMAT2) | Recombinant (Sf9 cells) | Labeled Lys-20 in the N-terminus of the transporter. | revvity.com |
Methodological Considerations in this compound Radiochemistry for Biochemical Studies
The use of [¹²⁵I]this compound in biochemical studies necessitates careful consideration of several methodological aspects to ensure the reliability and safety of the experiments.
Purification and Quality Control: Following radiosynthesis, the purification of [¹²⁵I]this compound is crucial to remove unreacted ¹²⁵I and other byproducts. This is typically achieved using techniques like high-performance liquid chromatography (HPLC). nih.gov The radiochemical purity of the final product must be assessed to ensure that the observed binding is due to the desired compound. Quality control measures should confirm that the analytical results are accurate, often by using quality control samples to check for intra-assay variation. dtic.mil
Specific Activity: The specific activity of the radioligand, which is the amount of radioactivity per unit mass of the compound (e.g., Ci/mmol), is a critical parameter. revvity.com A high specific activity is desirable for detecting low concentrations of receptors. revvity.com The theoretical maximum specific activity for a molecule with a single ¹²⁵I atom is approximately 2200 Ci/mmol. revvity.com Determining the specific activity accurately is essential for the quantitative analysis of receptor binding data. umich.edu
Stability: The stability of the radiolabeled compound under storage and experimental conditions must be evaluated. synergbiopharma.comasean.orgpaho.orgnih.govfda.gov Iodinated radioligands generally have a limited shelf-life, and their stability can be affected by factors such as temperature, light, and the solvent in which they are stored. revvity.comrevvity.com It is recommended to store Na¹²⁵I solutions at room temperature and in a basic pH to minimize volatilization. yale.edu Stability studies are performed to establish the appropriate storage conditions and shelf-life of the radiochemical. synergbiopharma.comasean.orgpaho.orgnih.govfda.gov
Handling and Safety: Working with ¹²⁵I requires strict adherence to radiation safety protocols due to its toxicity and affinity for the thyroid gland. upstate.eduyale.edu All procedures involving volatile radioiodine should be performed in a well-ventilated fume hood. gla.ac.uk Appropriate personal protective equipment, including double gloves and lead shielding, should be used to minimize exposure. upstate.eduyale.edu Regular monitoring of the work area and personnel for contamination is essential. upstate.edumanchester.ac.uk
Non-Specific Binding: A common challenge in radioligand binding assays is non-specific binding, where the radioligand binds to components other than the target receptor. umich.edu This can be influenced by the hydrophobicity of the ligand. revvity.com To minimize non-specific binding, blocking agents like bovine serum albumin (BSA) can be used to coat filters, and salts or detergents can be included in the assay buffers. revvity.com The level of non-specific binding is typically determined by measuring binding in the presence of a high concentration of a non-radiolabeled competitor. umich.edu
By carefully controlling these methodological aspects, researchers can effectively utilize [¹²⁵I]this compound as a powerful probe to elucidate the structure and function of serotonin (B10506) receptors and related transporters.
Molecular Pharmacology of Azidoiodoketanserin at Monoamine Transporters
Serotonin (B10506) (5-HT) Transporter (SERT) Interactions Investigated with Azidoiodoketanserin
The serotonin transporter is a key protein in the regulation of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft. wikipedia.org It is the primary target for many antidepressant medications. nih.gov this compound, building on the serotonergic activity of its parent compound ketanserin (B1673593), has been used to probe the binding characteristics of this transporter. nih.govebi.ac.uk
Quantitative radioligand binding assays are fundamental techniques used to determine the density of receptors (Bmax) and the affinity (Kd) with which a radiolabeled drug binds to them. umich.edusygnaturediscovery.comoncodesign-services.com Studies utilizing [125I]this compound have aimed to characterize its binding properties at SERT expressed in various preparations.
While specific Kd and Bmax values for [125I]this compound binding directly to SERT are not extensively detailed in the available literature, the principles of such studies are well-established. nih.gov The high specific activity of 125I-labeled ligands, which can exceed 2,000 Ci/mmol, makes them exceptionally sensitive probes for receptor quantification, even for receptors present at low densities. revvity.comnih.gov The data obtained from these binding assays are crucial for understanding the affinity of the ligand for the transporter.
Competitive binding experiments are employed to determine the affinity (Ki) of unlabeled drugs by measuring their ability to displace a specific radioligand from its binding site. uah.es The affinity of various established SERT ligands can be assessed by their potency in inhibiting the binding of [125I]this compound.
In studies on platelet membranes, which are rich in SERT, the binding of ligands is a well-characterized process. For instance, the binding of a related radioligand, [3H]paroxetine, is known to be concentrated in fractions separate from the 5-HT storage granules, indicating its specificity for the plasma membrane transporter. nih.gov Competition experiments would typically involve incubating the SERT-containing preparation with a fixed concentration of [125I]this compound and varying concentrations of competing ligands such as serotonin, citalopram, or paroxetine (B1678475). The resulting data would yield Ki values, indicating the affinity of these standard SERT ligands for the binding site labeled by [125I]this compound. While specific competition curves against [125I]this compound are not detailed in the provided search results, the affinity of stimulants and antidepressants for SERT is widely documented and would form the basis of such comparative analysis. researchgate.netresearchgate.netmdpi.com
Table 1: Representative Affinities (Ki) of Common Ligands at the Serotonin Transporter (SERT) This table is illustrative of typical data obtained from competitive binding assays and is based on general knowledge, as specific displacement data against [125I]this compound was not found in search results.
| Competing Ligand | Typical Ki at SERT (nM) |
| Citalopram | 1 - 5 |
| Paroxetine | 0.1 - 1 |
| Fluoxetine | 1 - 10 |
| Sertraline | 0.1 - 1 |
| Serotonin (5-HT) | 50 - 250 |
| Cocaine | 300 - 500 |
Allosteric modulation occurs when a ligand binds to a site on a transporter that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the affinity of the orthosteric site for its ligands. nih.gov The SERT protein is known to possess such allosteric sites, which can modulate the binding of substrates and inhibitors. frontiersin.orgfrontiersin.org For example, some antidepressants have been shown to slow the dissociation rate of other ligands from the primary binding site, a hallmark of allosteric interaction. nih.gov
Studies have identified a secondary, allosteric binding pocket (S2) in the extracellular vestibule of SERT. frontiersin.org The binding of certain molecules to this S2 site can enhance the binding of drugs at the primary central site (S1). chemrxiv.org While the existence of these allosteric sites is confirmed, specific research detailing the allosteric modulation of or by this compound at SERT is not prominently featured in the available literature. However, it is plausible that the binding of this compound could be influenced by compounds acting at these allosteric sites, or that this compound itself could exert allosteric effects, given the complex pharmacology of the transporter. nih.gov
Competitive Binding Analyses of [125I]this compound with Established SERT Ligands
Vesicular Monoamine Transporter 2 (VMAT2) Interactions Characterized by this compound Photoaffinity Labeling
VMAT2 is a transport protein located in the membrane of synaptic vesicles. genecards.orgwikipedia.org Its function is to load monoamine neurotransmitters, such as dopamine (B1211576) and serotonin, from the cytoplasm into the vesicles for subsequent release into the synapse. nih.gov This process is vital for neurotransmission and is a target for various pharmacological agents. researchgate.netnih.gov this compound has proven to be a particularly effective tool for studying VMAT2. dntb.gov.ua
Photoaffinity labeling is a technique where a photoactivatable ligand, upon exposure to UV light, forms a stable, covalent bond with its binding site on a target protein. nih.gov [125I]this compound has been successfully used as a photoaffinity label for VMAT2. guidetopharmacology.org
In studies using bovine chromaffin granules, which are rich in VMAT2, [125I]this compound (also referred to as [125I]AZIK) covalently labels the transporter. nih.gov This labeling is specific, as it can be prevented by the presence of other VMAT2 inhibitors like tetrabenazine (B1681281) and reserpine (B192253). nih.gov Proteolytic digestion of the labeled VMAT2 protein has allowed for the identification of the specific binding region. Research has demonstrated that [125I]this compound specifically labels the N-terminal region of the bovine VMAT2 protein. nih.gov More precisely, the label was localized to a segment encompassing the cytosolic N-terminus and the first transmembrane domain (residues 2-55), indicating that this region is crucial for the binding of ketanserin and likely tetrabenazine. nih.gov In other experiments, photolabeling of membranes from cells expressing a cloned rat vesicular monoamine transporter with 7-azido-8-[125I]iodoketanserin identified a tetrabenazine-sensitive glycoprotein (B1211001) with a molecular mass of approximately 75 kDa. nih.gov
Table 2: Summary of [125I]this compound Photoincorporation into VMAT2
| Property | Finding | Source(s) |
| Labeled Protein | Vesicular Monoamine Transporter 2 (VMAT2) | nih.gov |
| Labeled Polypeptide Size | ~75 kDa (rat), ~85 kDa (rabbit) | nih.govnih.gov |
| Binding Site Location | N-terminal region (segment 2-55) | nih.gov |
| Blocking Ligands | Tetrabenazine, Reserpine, Ketanserin | nih.govnih.gov |
The functional consequence of a ligand binding to VMAT2 is often the inhibition of monoamine transport into vesicles. Ketanserin itself is a potent inhibitor of VMAT2. nih.gov The inhibitory activity of this compound and its analogs on VMAT2-mediated uptake has been characterized.
In studies with a cloned rat vesicular monoamine transporter, the potency of various compounds to inhibit ATP-dependent serotonin uptake was determined. The rank order of potency was found to be reserpine > tetrabenazine > serotonin > dopamine > norepinephrine (B1679862) > epinephrine. nih.gov Other research has characterized tetrabenazine as a selective inhibitor of VMAT2 with an IC50 value of 300 nM for inhibiting serotonin transport. rndsystems.com While a specific IC50 value for this compound is not provided in the search results, as a ketanserin derivative, it is understood to be a powerful inhibitor of the transporter. nih.gov Studies on novel tetrabenazine and reserpine analogs, which also function as photoaffinity labels, confirm that these classes of compounds are potent inhibitors of [3H]dopamine uptake into chromaffin granules, further validating this mechanism of action for VMAT2 ligands. nih.gov
Ligand Specificity and Selectivity at VMAT2 Binding Sites Utilizing this compound
This compound, specifically its radioiodinated form 7-azido-8-[¹²⁵I]iodoketanserin ([¹²⁵I]AZIK), has been instrumental as a photoaffinity label for characterizing the vesicular monoamine transporter 2 (VMAT2). Photoaffinity labeling is a technique where a photoreactive ligand binds to its target protein and, upon exposure to light, forms a covalent bond, permanently tagging the protein. This allows for the identification and characterization of the ligand's binding site.
The specificity of the [¹²⁵I]AZIK binding site on VMAT2 has been investigated through displacement and protection experiments using various known VMAT2 ligands and substrates. These studies reveal a distinct pharmacological profile for the this compound binding site.
Inhibitor and Substrate Interaction:
The binding of [¹²⁵I]AZIK to VMAT2 is effectively displaced or "protected" from photolabeling by compounds known to interact with the tetrabenazine binding site. Both tetrabenazine itself and its precursor ketanserin are potent displacers of [¹²⁵I]AZIK binding. nih.gov In studies using purified recombinant rat VMAT2 (rVMAT2), photolabeling by [¹²⁵I]AZIK was shown to be protectable by 10 µM tetrabenazine and 10 µM 7-aminoketanserin. nih.gov
In contrast, the endogenous monoamine substrates of VMAT2 show significantly lower affinity for this site. Serotonin, a primary substrate for the transporter, is characterized as a poor displacer of [¹²⁵I]AZIK binding. nih.gov Higher concentrations, in the millimolar range (1 mM), of substrates like dopamine, norepinephrine, and serotonin are required to protect against the photolabeling of rVMAT2 by [¹²⁵I]AZIK. nih.gov This demonstrates a clear selectivity of the binding site for tetrabenazine-like inhibitors over the transporter's own substrates.
Furthermore, compounds that are antagonists for serotonin S2 and histamine (B1213489) H1 receptors, such as pipamperone (B156139) and pyrilamine, were found to be inactive in displacing [¹²⁵I]AZIK, highlighting the unique pharmacological nature of this VMAT2 site. nih.gov
The collective findings from studies utilizing this compound underscore its utility in probing the tetrabenazine binding domain of VMAT2. The data confirm that this site is distinct from the substrate recognition site, showing high affinity for specific inhibitors and low affinity for monoamine substrates.
Table 1: Ligand Interaction at the this compound Binding Site on VMAT2
| Ligand Class | Compound | Interaction with [¹²⁵I]this compound Binding | Reference |
| VMAT2 Inhibitors | Tetrabenazine | Efficient displacement / protection | nih.govnih.gov |
| Ketanserin | Efficient displacement | nih.gov | |
| 7-Azidoketanserin (B1226694) | Efficient displacement | nih.gov | |
| 7-Aminoketanserin | Protection at 10 µM | nih.gov | |
| VMAT2 Substrates | Serotonin | Poor displacer; protection at 1 mM | nih.govnih.gov |
| Dopamine | Protection at 1 mM | nih.gov | |
| Norepinephrine | Protection at 1 mM | nih.gov | |
| Other Receptor Antagonists | Pipamperone (Serotonin S2) | Inactive | nih.gov |
| Pyrilamine (Histamine H1) | Inactive | nih.gov |
Azidoiodoketanserin As a Tool for Serotonin Receptor Characterization
5-HT2 Receptor Subtype Interactions with Azidoiodoketanserin
The primary application of this compound in serotonin (B10506) receptor research is to physically map the interactions between the ligand and the receptor protein, providing high-resolution insights into the binding mechanism at 5-HT2 receptors.
Photoaffinity labeling (PAL) is a powerful biochemical method used to identify and characterize ligand-binding sites within proteins. researchgate.net The technique utilizes a photolabile ligand, such as this compound, that binds to its target receptor reversibly in the dark. Upon irradiation with UV light, the azide (B81097) group on the molecule is converted into a highly reactive nitrene intermediate, which then rapidly forms a covalent bond with nearby amino acid residues in the binding pocket. researchgate.net Aryl azides are frequently employed in the design of photoaffinity probes due to their stability and relatively small size. researchgate.net
When using the radiolabeled version, [125I]this compound, the covalently attached probe acts as a radioactive tag on the receptor protein. This allows for the visualization of the labeled receptor via autoradiography after separation by gel electrophoresis. This method has been successfully used to label serotonin-related proteins, such as the monoamine transporter in platelet storage organelles. In those studies, [125I]this compound was shown to specifically label a polypeptide, demonstrating its utility as a photoaffinity probe.
The stable, covalent bond formed by this compound is instrumental in identifying the specific amino acids that constitute the ligand-binding pocket of a receptor. Once the receptor is covalently labeled, it can be isolated and subjected to enzymatic or chemical cleavage. The resulting peptide fragments are then separated, and the radiolabeled fragments are identified. Subsequent sequencing of these fragments reveals the exact residues to which the photoaffinity probe has attached.
This process provides direct evidence of the ligand's orientation and points of contact within the receptor. The specificity of this labeling can be confirmed through competition experiments. For instance, if the photolabeling of the receptor by [125I]this compound is prevented or significantly reduced in the presence of an excess of a non-photolabile ligand (like the parent compound, ketanserin), it confirms that both ligands are competing for the same binding site. This approach validates that the covalent labeling occurs at the pharmacologically relevant orthosteric site. While this technique has been applied to serotonin transporters, its application can be extended to pinpoint the binding sites on 5-HT2 receptor subtypes like 5-HT2A and 5-HT2C. biorxiv.orgresearchgate.net
A critical step in characterizing any pharmacological tool is to determine its binding affinity (typically expressed as Kᵢ or Kᴅ values) for its intended targets. This is usually accomplished through radioligand binding assays, where the compound's ability to displace a known radioligand from the receptor is measured. nih.govnih.gov For this compound, determining its affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors is essential to understand its selectivity profile.
Despite the importance of this data, specific binding affinity values for this compound across the different 5-HT2 receptor subtypes are not prominently available in the surveyed scientific literature. However, it is known that chemical modifications to create photoaffinity probes can result in ligands that retain high to moderate affinity for their target. nih.gov For context, the parent compound, ketanserin (B1673593), binds to the human 5-HT2A receptor with high affinity. nih.gov
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|
| This compound | 5-HT2A | Data not available in surveyed literature | N/A |
| This compound | 5-HT2B | Data not available in surveyed literature | N/A |
| This compound | 5-HT2C | Data not available in surveyed literature | N/A |
Identification of 5-HT2 Receptor Ligand Binding Sites Through this compound Covalent Labeling
Mechanistic Insights into 5-HT Receptor Coupling and Signal Transduction Mediated by this compound
Beyond identifying binding sites, understanding how a ligand influences the receptor's function—specifically its ability to activate intracellular signaling pathways—is crucial.
G protein-coupled receptors (GPCRs), like the 5-HT2 family, transmit signals across the cell membrane by changing their conformation upon agonist binding, which allows them to bind and activate intracellular G proteins. wikipedia.orgbiomolther.org The 5-HT2 receptor family, including the 5-HT2A and 5-HT2C subtypes, primarily couples to Gαq/11-type G proteins. sdbonline.org Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
This compound is derived from the antagonist ketanserin. As an antagonist, its role is to bind to the receptor without eliciting the conformational change necessary for G protein activation. By occupying the binding site, it blocks the endogenous agonist, serotonin, from activating the receptor. The photo-induced covalent attachment makes this blockade irreversible. Therefore, the primary influence of this compound on receptor activation and G-protein coupling is inhibitory; it effectively silences the receptor by preventing it from adopting an active conformation, thereby abrogating any downstream signaling through the Gαq/11 pathway.
The concept of functional selectivity, or biased agonism, has emerged as a significant area in GPCR pharmacology. It posits that a ligand can stabilize a specific receptor conformation that preferentially activates one of several possible downstream signaling pathways over others (e.g., favoring G protein activation versus β-arrestin recruitment). nih.govbiorxiv.org This phenomenon is a property of activating ligands (agonists or partial agonists) and some inverse agonists. nih.govnih.gov
This compound, as a photoaffinity label based on an antagonist, is not a tool designed to explore or exhibit biased agonism. Its utility lies in its ability to irreversibly inactivate the receptor for structural studies. The goal of using this compound is to label the binding pocket, not to selectively modulate signaling pathways. Consequently, there are no reports in the scientific literature describing functional selectivity or biased agonism associated with this compound binding. Its mechanism of action—irreversible antagonism—is contrary to the principles of activating a selective signaling cascade.
Biochemical Characterization of Azidoiodoketanserin Labeled Proteins
Identification and Electrophoretic Analysis of Azidoiodoketanserin-Labeled Polypeptides
Electrophoretic methods are fundamental in separating and characterizing proteins labeled with this compound. nih.govmblbio.com These techniques provide insights into the apparent molecular mass and isoelectric point of the target proteins.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Apparent Molecular Mass Determination of Labeled Proteins
SDS-PAGE is a widely used technique to determine the apparent molecular weight of proteins. mblbio.combio-rad.com In this method, proteins are denatured and coated with the negatively charged detergent sodium dodecyl sulfate (B86663) (SDS), which masks the intrinsic charge of the protein. mblbio.com Consequently, proteins are separated based on their size as they migrate through the polyacrylamide gel matrix toward the positive electrode. mblbio.com
In studies involving this compound, this technique has been instrumental. For instance, when used to label the vesicular monoamine transporter (VMAT2) from bovine chromaffin granules, subsequent digestion with endoproteinases and analysis by SDS-PAGE revealed that the this compound label was located on a 7 kDa segment of the VMAT2 polypeptide. nih.gov Further analysis through SDS-PAGE is crucial for monitoring the purification process and assessing the molecular weight of the labeled protein fragments. nih.govresearchgate.net
The accuracy of molecular weight estimation by SDS-PAGE is generally within the 5–10% range. bio-rad.com However, it is important to note that certain proteins, such as glycoproteins, may not bind SDS in the expected ratio, leading to potential inaccuracies in molecular weight determination. bio-rad.com
Two-Dimensional Gel Electrophoresis for Isoelectric Point Characterization of this compound-Tagged Proteins
Two-dimensional gel electrophoresis (2-DE) offers a higher resolution of protein separation by combining two different electrophoretic properties. nih.govwikipedia.org In the first dimension, proteins are separated based on their isoelectric point (pI), which is the pH at which a protein has no net electrical charge. wikipedia.orgthermofisher.com This is achieved through a technique called isoelectric focusing. nih.govthermofisher.com The second dimension involves separating the proteins by molecular weight using SDS-PAGE. wikipedia.orgthermofisher.com
This powerful technique allows for the detailed analysis of complex protein mixtures and can resolve thousands of individual protein spots on a single gel. thermofisher.comproteome-factory.com It is particularly useful for studying post-translational modifications (PTMs), as changes in a protein due to modifications like phosphorylation or glycosylation can cause a shift in its pI or molecular mass. thermofisher.com While 2-DE is a standard method for detailed proteomic analysis, specific studies detailing its application for the isoelectric point characterization of this compound-tagged proteins are not extensively documented in the provided search results. However, the principles of 2-DE make it a suitable method for such characterization. nih.govwikipedia.orgresearchgate.net
Post-Translational Modification Analysis of this compound-Labeled Transporters and Receptors
Post-translational modifications (PTMs) are enzymatic modifications of proteins following their synthesis, which can significantly impact their function. slideshare.netnih.gov The analysis of PTMs on proteins labeled with this compound can provide crucial information about their regulation and activity. nih.gov
Glycosylation State Assessment of Labeled Proteins via Enzymatic Deglycosylation Approaches
Glycosylation, the attachment of sugar moieties to proteins, is a common PTM that can affect protein folding, stability, and function. slideshare.net The glycosylation state of this compound-labeled proteins can be assessed using enzymatic deglycosylation. This involves treating the labeled protein with specific enzymes, such as N-glycosidase F, which cleaves N-linked glycans.
In the context of VMAT2 labeled with this compound, treatment with N-glycosidase F resulted in a shift in the apparent molecular weight of the labeled protein during SDS-PAGE. This shift indicates that the labeled protein is a glycoprotein (B1211001).
Hydrophobicity Profiling of Membrane-Associated Proteins Based on this compound Labeling
The hydrophobicity of a protein, particularly membrane-associated proteins, is a critical determinant of its structure and function. nih.gov Hydrophobicity profiling can provide insights into how a protein is embedded within the lipid bilayer of a cell membrane. nih.gov While specific studies on the hydrophobicity profiling of this compound-labeled proteins are not detailed in the provided search results, general methods for assessing protein hydrophobicity exist. nih.govnih.gov Techniques like hydrophobic interaction chromatography separate proteins based on their surface hydrophobicity. tecnic.eu Additionally, computational methods can predict hydrophobic regions based on the protein's amino acid sequence. nih.gov
Purification Strategies for this compound-Labeled Target Proteins
The purification of this compound-labeled proteins is a critical step for their detailed biochemical characterization. e-enm.org A multi-step purification strategy is often employed to achieve high purity. tecnic.euresearchgate.net
For the vesicular monoamine transporter (VMAT2) labeled with this compound, a purification protocol involving several chromatographic steps has been described. nih.gov This includes:
DEAE (Diethylaminoethyl) chromatography: An ion-exchange chromatography technique that separates proteins based on their net charge. nih.gov
WGA (Wheat Germ Agglutinin) chromatography: An affinity chromatography method that specifically binds to N-acetylglucosamine and sialic acid residues on glycoproteins. nih.gov
Selective aggregation and size-exclusion HPLC (High-Performance Liquid Chromatography): This final step separates the labeled protein based on its size and removes any remaining contaminants. nih.gov
Other general protein purification techniques that can be applied include tandem affinity purification (TAP), which uses multiple affinity tags to achieve high purity, and various forms of filtration to concentrate the protein and remove small molecules. tecnic.euresearchgate.net
Affinity Chromatography Approaches Leveraging this compound-Derived Interactions
Affinity chromatography is a powerful technique that separates proteins based on a highly specific, reversible binding interaction between the protein and a ligand immobilized on a chromatographic matrix. youtube.com In the context of proteins labeled with this compound, affinity chromatography strategies are employed to selectively capture and purify the tagged protein.
One of the primary targets for this compound is the vesicular monoamine transporter (VMAT). nih.gov Since VMAT is a glycoprotein, lectin affinity chromatography is a frequently used method for its purification after labeling. nih.govnih.gov Lectins, such as Wheat Germ Agglutinin (WGA) and Concanavalin A, are proteins that bind specifically to carbohydrate moieties. nih.govnih.gov When a crude mixture containing the this compound-labeled VMAT is passed through a column containing immobilized lectins, the glycoprotein is selectively retained, while non-glycosylated proteins are washed away. nih.govnih.govnih.gov
In studies involving recombinant proteins, an affinity tag is often engineered into the protein sequence to facilitate purification. For instance, a recombinant rat vesicular monoamine transporter (rVMAT2) was designed with a C-terminal polyhistidine tag. nih.gov After photoaffinity labeling of the expressed protein with [¹²⁵I]this compound, the protein was purified using Immobilized Metal Affinity Chromatography (IMAC), where the polyhistidine tag binds with high affinity to chelated nickel ions (Ni²⁺) on the chromatography resin. nih.gov This approach allows for a highly specific and efficient one-step purification, achieving over 95% homogeneity. nih.gov
These methods leverage either the natural properties of the target protein (glycosylation) or engineered features (affinity tags) to achieve purification, with this compound serving as the critical tool for identifying and tracking the specific protein throughout the process.
Integration with Other Chromatographic Techniques for Homogeneity of Labeled Proteins
While affinity chromatography provides a significant degree of purification, achieving complete homogeneity of the this compound-labeled protein often requires the sequential application of multiple chromatographic techniques. nih.govnih.gov This multi-step approach leverages different properties of the protein to remove remaining contaminants.
A common strategy involves combining affinity chromatography with other methods like ion-exchange chromatography, size-exclusion chromatography (SEC), and hydroxylapatite chromatography. nih.govnih.gov
Ion-Exchange Chromatography (IEC): This technique separates proteins based on their net surface charge. In the purification of the this compound-labeled monoamine transporter from bovine chromaffin granules, chromatography on DEAE-cellulose (an anion exchanger) was used as an initial purification step. nih.govnih.gov
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. This method was employed as a final polishing step in the purification of the photolabeled VMAT-2, following initial purification by DEAE and WGA chromatography. nih.gov
Hydroxylapatite Chromatography: This complex technique involves interactions between the protein and both calcium and phosphate (B84403) ions on the matrix. It was successfully used to purify the labeled monoamine transporter to homogeneity in the presence of the detergent Sodium Dodecyl Sulfate (SDS). nih.gov
The combination of these techniques in a carefully designed workflow can result in a substantial increase in the specific radioactivity and purity of the labeled protein. For example, a protocol involving DEAE-cellulose, WGA, and hydroxylapatite chromatography increased the specific radioactivity of the labeled transporter by a factor of 300-500, with a final yield of 10-20%. nih.gov
The following table summarizes multi-step purification protocols used for this compound-labeled proteins as described in the literature.
| Protein Source | Chromatographic Steps | Reported Outcome | Reference |
|---|---|---|---|
| Bovine Chromaffin Granules (VMAT-2) | 1. DEAE-Cellulose 2. Immobilized Wheat Germ Agglutinin 3. Hydroxylapatite | Purification to homogeneity; 300-500 fold increase in specific radioactivity; 10-20% yield. | nih.gov |
| Bovine Chromaffin Granules (VMAT-2) | 1. DEAE Chromatography 2. WGA Chromatography 3. Size-Exclusion HPLC | Purification of the photolabeled transporter for subsequent enzymatic digestion and sequencing. | nih.gov |
| Sf9 cells expressing recombinant rat VMAT2 (rVMAT2) | 1. Immobilized Ni²⁺-Affinity Chromatography 2. Lectin (Concanavalin A) Chromatography | Purification to >95% homogeneity. | nih.gov |
Mechanistic Studies of Azidoiodoketanserin Binding and Photoactivation
Elucidation of the Photoreactivity and Covalent Labeling Mechanism of Azidoiodoketanserin
The key to this compound's function as a photoaffinity label lies in its chemical structure, which incorporates a photoreactive azido (B1232118) group. When exposed to ultraviolet (UV) light, the azido group undergoes photolysis, losing a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. nih.gov This nitrene is a short-lived but highly reactive species that can readily insert into nearby chemical bonds, including the carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds found in the amino acid residues of proteins. nih.gov
The process of covalent labeling with this compound can be summarized in two main steps:
Reversible Binding: Initially, this compound binds non-covalently to its target receptor, such as the serotonin (B10506) 5-HT₂A receptor. nih.gov This initial binding is specific and is governed by the same intermolecular forces that mediate the binding of the parent compound, ketanserin (B1673593).
Photoactivation and Covalent Bond Formation: Upon irradiation with UV light, the azido group on the bound this compound is converted into the reactive nitrene. This nitrene then rapidly reacts with amino acid residues in close proximity within the binding pocket, forming a stable covalent bond. nih.govsygnaturediscovery.com This covalent linkage permanently attaches the label to the receptor, allowing for its subsequent identification and the mapping of the binding site.
Mapping of this compound Binding Sites Through Ligand Protection Experiments
Ligand protection experiments are a classic technique used to identify the specific binding site of a photoaffinity label like this compound. The principle behind this method is competitive binding. If a non-photoreactive ligand that binds to the same site as this compound is present in excess, it will compete for binding to the receptor and thereby reduce the extent of covalent labeling by the photoaffinity probe.
The experimental workflow typically involves the following steps:
Incubation: The target protein (e.g., membrane preparations containing the 5-HT₂A receptor) is incubated with radiolabeled this compound in the presence and absence of a competing, non-photoreactive ligand.
Photolysis: The mixture is irradiated with UV light to induce covalent bond formation.
Analysis: The proteins are then separated, typically by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The amount of radioactivity incorporated into the target protein is quantified.
A significant decrease in the radiolabeling of the target protein in the presence of the competing ligand indicates that both compounds bind to the same or overlapping sites. By using a variety of competing ligands with known affinities and specificities, researchers can precisely map the binding domain of this compound. For instance, studies have utilized this approach to investigate the binding of ligands to the 5-HT₂A receptor and the vesicular monoamine transporter 2 (VMAT2). nih.govresearchgate.netgenecards.org
| Experiment Type | Description | Outcome | Reference |
| Competitive Binding Assay | Measures the ability of a non-labeled ligand to displace a radiolabeled ligand from its receptor. | Provides the inhibition constant (Ki) of the competing ligand. | nih.gov |
| Photoaffinity Labeling | Uses a photoreactive ligand to covalently label the binding site of a receptor upon UV irradiation. | Identifies the protein and specific amino acid residues at the binding site. | nih.gov |
| Ligand Protection Experiment | A competitive binding assay where a non-photoreactive ligand "protects" the receptor from being covalently labeled by a photoaffinity probe. | Confirms that the competing ligand and the photoaffinity label bind to the same or overlapping sites. | researchgate.net |
Characterization of the Covalent Linkage Formed Between this compound and Target Proteins
The final step in mechanistic studies of photoaffinity labeling is to characterize the covalent bond formed between this compound and the target protein. This involves identifying the specific amino acid residue(s) that have been modified.
The general approach to achieve this is as follows:
Proteolysis: After covalent labeling, the target protein is isolated and subjected to enzymatic digestion (e.g., with trypsin) to break it down into smaller peptide fragments.
Peptide Separation: The resulting mixture of peptides is separated using techniques like high-performance liquid chromatography (HPLC).
Mass Spectrometry (MS): The separated peptides are then analyzed by mass spectrometry. The covalently attached this compound molecule adds a specific mass to the modified peptide, allowing for its identification.
Tandem Mass Spectrometry (MS/MS): To pinpoint the exact amino acid residue that is labeled, the modified peptide is subjected to fragmentation within the mass spectrometer (tandem MS or MS/MS). The fragmentation pattern reveals the sequence of the peptide and the location of the modification.
This detailed analysis provides unequivocal evidence of the binding site and can offer insights into the orientation of the ligand within the binding pocket. The stable covalent bond formed by the nitrene insertion is typically a carbon-nitrogen or carbon-carbon single bond, which is robust enough to withstand the conditions of protein digestion and mass spectrometric analysis. nih.govfrontiersin.org
Advanced Methodologies and Theoretical Approaches in Azidoiodoketanserin Research
Computational Modeling of Azidoiodoketanserin-Target Interactions
Computational modeling provides a powerful lens to inspect the transient and dynamic interactions between this compound and its target proteins at an atomic level. These in silico methods are essential for predicting binding affinities, identifying key interacting residues, and understanding the conformational changes that govern molecular recognition.
Molecular Docking and Dynamics Simulations for this compound Binding Site Prediction
While specific molecular docking and dynamics simulation studies exclusively featuring this compound are not extensively documented in public literature, the principles of its interaction can be inferred from computational studies of its parent compound, Ketanserin (B1673593), and other inhibitors of its primary target, the Vesicular Monoamine Transporter 2 (VMAT2). Recent high-resolution cryo-electron microscopy (cryo-EM) structures of VMAT2 have enabled detailed computational analyses. nih.govbiorxiv.orgelifesciences.orgelifesciences.org
Molecular dynamics (MD) simulations, which compute the motion of atoms over time, are used to assess the stability of ligand binding poses and observe conformational changes in the transporter. nih.govnih.govelifesciences.org For instance, MD simulations of the VMAT2 inhibitor tetrabenazine (B1681281) (TBZ), which competes with ketanserin, show it binding in a central pocket between the N- and C-terminal domains of the transporter, locking it in a lumen-facing occluded state. nih.govelifesciences.org Key residues identified in the VMAT2 binding pocket that interact with inhibitors like TBZ and substrates like serotonin (B10506) include those in transmembrane helices TM7, TM8, and TM10. nih.gov
| Computational Technique | Application to this compound Research | Key Insights Gained from Related Compounds |
| Molecular Docking | Predicts the preferred binding orientation of this compound within the VMAT2 or 5-HT2A receptor binding pockets. | Identifies key interacting amino acids (e.g., in the central binding site of VMAT2) and establishes a structural hypothesis for binding. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Assesses the stability of the docked pose over time and analyzes conformational changes in the target protein upon binding. | Reveals the dynamic nature of the ligand-protein complex and can elucidate the mechanism of inhibition (e.g., locking the transporter in a specific state). nih.govelifesciences.org |
| Induced Fit Docking | Accounts for protein flexibility upon ligand binding, providing a more accurate model of the binding event. | Improves the accuracy of binding pose prediction by allowing side chains in the binding pocket to adjust to the ligand. nih.gov |
Quantum Mechanical/Molecular Mechanical (QM/MM) Studies on this compound-Protein Interactions
QM/MM studies represent a higher level of computational analysis, essential for modeling chemical reactions such as the one initiated by the photoactivation of this compound's azido (B1232118) group. In this hybrid method, the electronically active region (the azido group, the ligand, and crucial active site residues) is treated with quantum mechanics (QM), which can accurately model the breaking and forming of chemical bonds. The rest of the protein and solvent environment is treated with classical molecular mechanics (MM). acs.org
While direct QM/MM studies on this compound are not prominent, the methodology has been applied to related systems like the human serotonin transporter (SERT). nih.govresearchgate.net In such studies, QM/MM can be used to calculate the charges on the ligand more accurately as it sits (B43327) within the protein's polarized environment, leading to more reliable docking and simulation results. nih.gov For this compound, the most significant application of QM/MM would be to simulate the photochemical reaction after UV irradiation. This would involve modeling the conversion of the inert azide (B81097) group into a highly reactive nitrene intermediate and its subsequent covalent bond formation with a nearby amino acid residue in the binding pocket. This level of detail is unattainable with classical MD simulations and is critical for understanding precisely how and where this compound covalently labels its target. acs.org
Integration of this compound Labeling with Proteomic and Advanced Spectroscopic Techniques
The true power of this compound as a chemical probe is realized when its photoaffinity labeling capability is combined with modern proteomics and mass spectrometry. acs.orgresearchgate.netresearchgate.net This integrated approach allows for the definitive identification of protein targets and the precise mapping of binding sites at the amino acid level.
The typical workflow involves several key steps. First, the probe is incubated with a complex biological sample, such as cell lysates or even intact cells, to allow binding to its target protein(s). researchgate.net Upon UV irradiation, the azido group forms a covalent bond, permanently tagging the protein. Following this, the sample is prepared for analysis. This involves solubilizing the proteins, often followed by an enrichment step to isolate the labeled protein-probe complexes. The enriched proteins are then enzymatically digested into smaller peptides.
These peptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.com The mass spectrometer measures the mass-to-charge ratio of the peptides. By comparing the masses in a labeled sample versus an unlabeled control, peptides that carry the this compound adduct can be identified. In the second stage of mass spectrometry (MS/MS), these modified peptides are fragmented, and the resulting fragmentation pattern is used to determine the exact amino acid sequence and, crucially, to pinpoint which amino acid is covalently attached to the probe. thermofisher.comnih.gov
| Step | Technique | Purpose |
| 1. Labeling | Photoaffinity Labeling (PAL) | Covalently attach this compound to its target protein(s) in a biological sample upon UV light activation. |
| 2. Lysis & Enrichment | Cell Lysis / Affinity Purification | Extract proteins from the biological context and enrich for the labeled proteins, often using antibodies or chemical handles. researchgate.net |
| 3. Digestion | Proteolysis (e.g., with Trypsin) | Cleave the enriched proteins into a complex mixture of smaller peptides suitable for mass spectrometric analysis. ubc.ca |
| 4. Separation & Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | Separate the peptides and measure their precise mass-to-charge ratios to identify those modified by the probe. drugdiscoverynews.com |
| 5. Sequencing | Tandem Mass Spectrometry (MS/MS) | Fragment the modified peptides to determine their amino acid sequence and identify the exact site of covalent attachment. thermofisher.com |
| 6. Data Analysis | Bioinformatics | Search the acquired spectral data against protein databases to identify the labeled protein and the specific binding site peptide. ubc.ca |
Future Directions in Photoaffinity Probe Design and Application for Neuropharmacological Research
The field of photoaffinity labeling is continually evolving, with innovations in probe design promising greater precision and broader applicability in complex neuropharmacological systems. syr.edu A major trend is the development of "two-step" or "clickable" photoaffinity probes. researchgate.netnih.govacs.orgnih.gov These advanced probes incorporate a bio-orthogonal chemical handle, such as a terminal alkyne or an azide, in addition to the photoreactive group.
This design offers significant advantages over traditional one-step probes like this compound. The probe itself is smaller and less sterically hindered, which can lead to higher binding affinity and specificity for the target receptor. acs.org After covalent cross-linking is achieved via photoactivation, a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) is attached in a second step via a highly specific bio-orthogonal "click" reaction. nih.govnih.gov This modularity allows for greater experimental flexibility and can reduce background noise from non-specific binding of bulky reporter groups.
Future neuropharmacological research will increasingly rely on these next-generation probes to tackle significant challenges, such as:
Target Deconvolution: Identifying the specific molecular targets of novel psychoactive compounds discovered through phenotypic screens.
Interactome Mapping: Characterizing the network of proteins that interact with a specific neuroreceptor in its native cellular environment, providing insights into its signaling pathways. researchgate.net
In Vivo Applications: Applying these techniques in living organisms to understand drug-target engagement in a more physiologically relevant context.
Low-Abundance Receptors: Improving the detection and characterization of low-abundance but critically important neuroreceptors, which has been a major limitation of traditional methods. syr.edu
The combination of more sophisticated photoaffinity probes with increasingly sensitive mass spectrometry and advanced computational methods will continue to provide unprecedented insights into the molecular mechanisms of neurotransmission and the action of therapeutic drugs.
Q & A
Q. What are the key synthetic pathways for Azidoiodoketanserin, and how can researchers ensure reproducibility?
this compound is typically synthesized via modular derivatization of ketanserin, incorporating azide and iodine functional groups. To ensure reproducibility, researchers should:
- Document reaction conditions (e.g., solvent, temperature, catalysts) and stoichiometric ratios in detail.
- Validate intermediate products using techniques like NMR or mass spectrometry (MS) before proceeding to subsequent steps.
- Include negative controls (e.g., omitting key reagents) to confirm reaction specificity. Supplementary materials should provide step-by-step protocols and raw spectral data for verification .
Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution MS confirm structural integrity. Researchers should:
- Cross-reference spectral data with published benchmarks for ketanserin derivatives.
- Perform elemental analysis to verify iodine and azide incorporation.
- Use orthogonal methods (e.g., infrared spectroscopy) to resolve ambiguities in functional group identification .
Q. How does this compound interact with serotonin receptors, and what assays are suitable for studying its binding affinity?
this compound acts as a selective ligand for 5-HT₂A receptors. Radioligand binding assays (using [³H]-labeled analogs) are standard for quantifying affinity (Kd). Key considerations include:
- Using membrane preparations from transfected cell lines to isolate receptor-specific interactions.
- Incorporating non-radioactive competitors (e.g., ketanserin) to validate binding specificity.
- Applying Scatchard analysis to distinguish competitive vs. allosteric binding modes .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound's receptor binding kinetics while minimizing non-specific interactions?
Advanced kinetic studies require:
- Surface plasmon resonance (SPR) : Immobilize purified 5-HT₂A receptors on sensor chips to measure association/dissociation rates in real time.
- Blocking agents : Include bovine serum albumin (BSA) in buffers to reduce non-specific adsorption.
- Temperature controls : Conduct assays at 25°C and 37°C to assess thermodynamic parameters.
- Mutagenesis : Compare binding kinetics to receptor mutants lacking critical binding domains .
Q. What strategies are effective in resolving contradictory data regarding this compound's metabolic stability across different experimental models?
Contradictions often arise from model-specific metabolic pathways (e.g., hepatic vs. plasma enzymes). To address this:
- Cross-model validation : Test stability in human liver microsomes, plasma, and primary cell cultures.
- Enzyme inhibition : Use selective inhibitors (e.g., CYP3A4 inhibitors) to identify degradation pathways.
- Metabolite profiling : Employ LC-MS/MS to compare degradation products across models.
- Statistical rigor : Apply multivariate analysis to distinguish experimental variability from biological differences .
Q. How can photoaffinity labeling using this compound be optimized to map receptor-ligand interaction sites?
Photoaffinity labeling requires UV irradiation to activate the azide group. Optimization steps include:
- Wavelength calibration : Use 365 nm UV light to minimize protein damage.
- Quenching controls : Add scavengers (e.g., sodium azide) post-irradiation to terminate reactions.
- Proteomic analysis : Digest labeled receptors with trypsin and identify cross-linked peptides via tandem MS.
- Cryogenic conditions : Perform labeling at 4°C to preserve native receptor conformations .
Q. What computational methods complement experimental studies of this compound's conformational dynamics?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can predict:
- Ligand-receptor docking : Simulate binding poses using crystal structures of 5-HT₂A receptors.
- Solvent effects : Incorporate explicit water molecules to model aqueous stability.
- Free energy landscapes : Calculate energy barriers for azide group activation during photoaffinity labeling. Validate computational predictions with experimental data (e.g., NMR chemical shifts) .
Methodological Considerations
- Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing synthetic protocols in public repositories .
- Ethical reporting : Disclose all modifications to established methods and conflicts of interest in funding .
- Data transparency : Publish negative results (e.g., failed synthesis attempts) to guide future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
